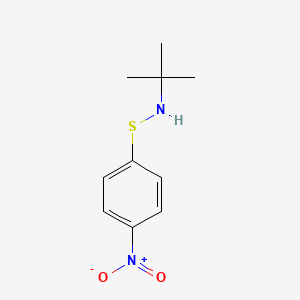
N'-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bulky tert-butyl groups and a hydrazide functional group, which contribute to its stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 4-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazide functional group and the bulky tert-butyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antioxidant properties and has been investigated for its potential use in protecting cells from oxidative stress.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
Mecanismo De Acción
The mechanism of action of N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and hydrazide functional group enable it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biochemical effects, including antioxidant activity and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Galvinoxyl: A stable free radical with similar antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl): Another stable free radical used in antioxidant assays.
BDPA (11 α,γ-bisdiphenylene-β-phenylallyl): Known for its electron spin relaxation properties.
Uniqueness
N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide stands out due to its unique combination of bulky tert-butyl groups and a hydrazide functional group, which confer enhanced stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C22H28N2O3 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N-(3,5-ditert-butyl-4-hydroxyphenyl)imino-4-methoxybenzamide |
InChI |
InChI=1S/C22H28N2O3/c1-21(2,3)17-12-15(13-18(19(17)25)22(4,5)6)23-24-20(26)14-8-10-16(27-7)11-9-14/h8-13,25H,1-7H3 |
Clave InChI |
DHKPNSPMANHEAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11966854.png)


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966866.png)


![6-Ethoxybenzo[j]phenanthridine](/img/structure/B11966880.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11966894.png)
![7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966901.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966904.png)
![Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966913.png)

